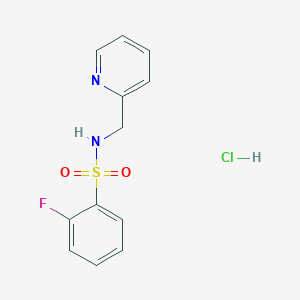![molecular formula C12H14ClF3N2O B7452342 Pyridin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B7452342.png)
Pyridin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone;hydrochloride is a novel compound that has been of significant interest to the scientific community due to its potential applications in various fields. This compound is a synthetic derivative of pyridine and piperidine, which are both important classes of organic compounds. The chemical structure of this compound makes it a promising candidate for research in medicinal chemistry, pharmacology, and drug discovery.
作用機序
The mechanism of action of Pyridin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone;hydrochloride is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitter receptors in the brain. Specifically, this compound has been shown to bind to and activate the nicotinic acetylcholine receptor, which is involved in various physiological processes, including learning and memory, attention, and mood regulation.
Biochemical and physiological effects:
Pyridin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone;hydrochloride has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the main advantages of Pyridin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone;hydrochloride is its high potency and selectivity for certain neurotransmitter receptors, which makes it a valuable tool for studying the function of these receptors in the brain. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in certain experimental settings.
将来の方向性
There are several potential future directions for research on Pyridin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone;hydrochloride. One area of interest is the development of new drugs based on the structure of this compound, with improved efficacy and safety profiles. Another area of research is the investigation of the potential therapeutic effects of this compound in various disease models, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter receptors in the brain.
合成法
The synthesis of Pyridin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone;hydrochloride can be achieved through a multi-step process. The first step involves the reaction of pyridine-4-carboxaldehyde with 3-(trifluoromethyl)piperidine in the presence of a catalyst to form an intermediate product. This intermediate product is then treated with a reducing agent to yield the final product, which is the hydrochloride salt of Pyridin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone.
科学的研究の応用
Pyridin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone;hydrochloride has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, this compound has been studied for its effects on the central nervous system, particularly its ability to modulate neurotransmitter receptors. In drug discovery, Pyridin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone;hydrochloride has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
pyridin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O.ClH/c13-12(14,15)10-2-1-7-17(8-10)11(18)9-3-5-16-6-4-9;/h3-6,10H,1-2,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWWWLSKZFYTBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=NC=C2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methanone;hydrochloride](/img/structure/B7452261.png)
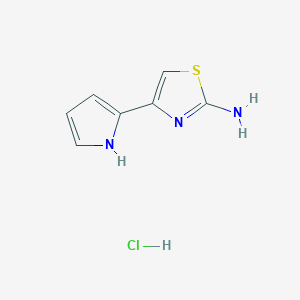
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)propan-1-one;oxalic acid](/img/structure/B7452274.png)
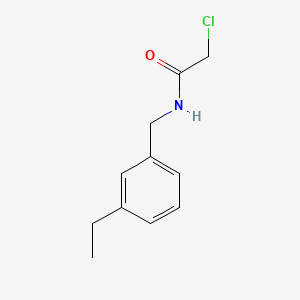
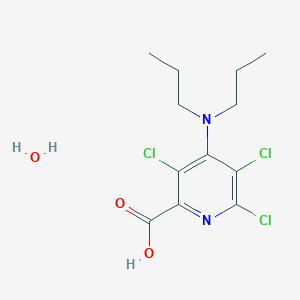
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide;hydrochloride](/img/structure/B7452297.png)
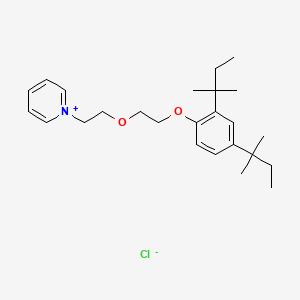
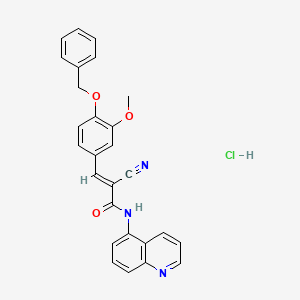
![2-[(2,6-Dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyrimidine;hydrobromide](/img/structure/B7452318.png)
![N-[4-[2-(dimethylamino)-3-phenylpropanoyl]phenyl]acetamide;hydrochloride](/img/structure/B7452322.png)
![[4-(2-Hydroxyethyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B7452323.png)
